4,6-Dimethylpyridine-2-sulfonyl chloride
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Overview
Description
4,6-Dimethylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethylpyridine-2-sulfonyl chloride can be synthesized through the oxidative chlorination of 4,6-dimethylpyridine-2-thione. This process involves the use of chlorinating agents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: It can be reduced to form the corresponding sulfinate.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinates: Formed by reduction.
Scientific Research Applications
4,6-Dimethylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4,6-dimethylpyridine-2-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive. This intermediate can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride: Similar in structure but contains a cyano group at the 3-position.
4,6-Dimethylpyridine-2-sulfonic acid: The oxidized form of 4,6-dimethylpyridine-2-sulfonyl chloride.
4,6-Dimethylpyridine-2-sulfonate esters: Formed by the reaction of this compound with alcohols.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H8ClNO2S |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
4,6-dimethylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-3-6(2)9-7(4-5)12(8,10)11/h3-4H,1-2H3 |
InChI Key |
NPRWRNSUXNXBNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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